molecular formula C12H14N2O B11896988 8-Methoxy-2,6-dimethylquinolin-4-amine

8-Methoxy-2,6-dimethylquinolin-4-amine

Cat. No.: B11896988
M. Wt: 202.25 g/mol
InChI Key: HNPWLACDSOHXJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methoxy-2,6-dimethylquinolin-4-amine involves several steps. One common method includes the alkylation of 8-nitroquinolines via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and 10% sulfuric acid at 80°C . This process yields 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

8-Methoxy-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,6-dimethylquinolin-4-amine involves its interaction with molecular targets and pathways within the cells. The compound is believed to inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to the guanine and cytosine moieties, leading to cross-linking of DNA and inhibition of DNA synthesis and function . This mechanism is similar to that of other quinolinamines, which are known to interfere with the replication and transcription processes of pathogens.

Comparison with Similar Compounds

8-Methoxy-2,6-dimethylquinolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, such as the presence of methoxy and dimethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-methoxy-2,6-dimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2O/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3,(H2,13,14)

InChI Key

HNPWLACDSOHXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)N

Origin of Product

United States

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